1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide is a nitrogen-based heterocyclic compound. Nitrogen heterocycles are known for their vast medicinal applications and are often present as common cores in a variety of pharmaceutical products . This compound is of significant interest due to its potential therapeutic roles and its ability to activate specific signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of indole derivatives with piperidine carboxylic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial for efficient production. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to activate the NRF2/ARE signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. The activation of this pathway leads to the upregulation of antioxidant genes, providing protective effects against various diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-based heterocycles such as:
- 1,2,4-triazole derivatives
- Indole-3-carbaldehyde derivatives
- 3-(Indolin-1-yl)propan-1-amine
Uniqueness
What sets 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide apart is its specific structure that allows it to effectively activate the NRF2/ARE signaling pathway. This unique ability makes it a promising candidate for therapeutic applications, particularly in diseases related to oxidative stress and inflammation .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHVTAZGGGFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.